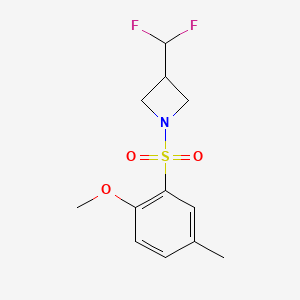

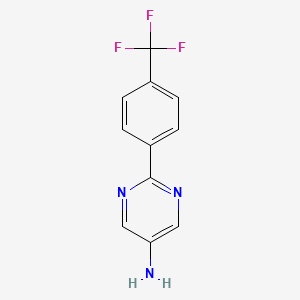

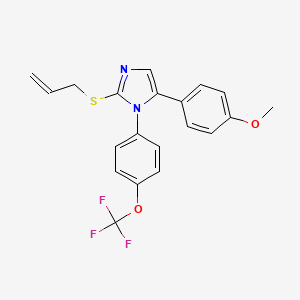

(E)-N-(2-methoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is a common feature of a variety of natural products and medicinal agents . The 1,3,4-thiadiazole nucleus is present in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Molecular Structure Analysis

The compound contains a 1,3,4-thiadiazole ring, which is a 5-membered ring system containing a sulfur atom and two nitrogen atoms . This ring system is known to exhibit a wide variety of biological activities .Applications De Recherche Scientifique

Antimicrobial and Antibacterial Applications

(E)-N-(2-methoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide and its derivatives show promise in antimicrobial and antibacterial applications. A study by Krátký, Vinšová, and Stolaříková (2017) demonstrated that rhodanine-3-acetic acid-based amides, esters, and derivatives were active against mycobacteria, particularly Mycobacterium tuberculosis, with some showing high activity against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017). Sunder and Maleraju (2013) synthesized derivatives with significant anti-inflammatory activity, contributing to the compound's potential in treating inflammation-related conditions (Sunder & Maleraju, 2013).

Crystal Structural Insights

Galushchinskiy, Slepukhin, and Obydennov (2017) described the crystal structures of related (oxothiazolidin-2-ylidene)acetamides, providing valuable information about the structural aspects of these compounds (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Antibacterial and Antioxidant Activities

Hamdi et al. (2012) synthesized new coumarin derivatives with notable antibacterial activity against various bacteria such as E. coli, S. aureus, and B. subtilis (Hamdi et al., 2012). Kaminskyy et al. (2016) explored the antifibrotic and anticancer activities of amino(imino)thiazolidinone derivatives, identifying several compounds with high antifibrotic activity levels, comparable to Pirfenidone, without scavenging superoxide radicals (Kaminskyy et al., 2016).

Novel Derivatives and Anticancer Activity

Nguyen et al. (2022) successfully synthesized novel acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties, opening new avenues for therapeutic applications (Nguyen et al., 2022). Similarly, Havrylyuk et al. (2010) performed antitumor screening of novel 4-thiazolidinones with benzothiazole moiety, finding potential anticancer activity against a range of cancer cell lines (Havrylyuk et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

N-(2-methoxyphenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S3/c1-22-13-7-3-2-6-12(13)18-15(20)10-19-16(21)14(25-17(19)23)9-11-5-4-8-24-11/h2-9H,10H2,1H3,(H,18,20)/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACILMGOGWRKOA-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[9-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2636404.png)

![5-allyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2636405.png)

![Methyl 3-(2-chlorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2636409.png)

![2,4-dimethyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2636417.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenoxy)benzamide](/img/structure/B2636421.png)